(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
CAS No.: 917344-15-1
Cat. No.: VC2941248
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917344-15-1 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 |
| Standard InChI Key | RMDHGBVAOBPLIY-SNVBAGLBSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C |
| SMILES | CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
Introduction
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a chiral organic compound with significant applications in organic synthesis and pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely used as intermediates in the synthesis of various biologically active molecules. The compound's structure includes a piperidine ring with a tert-butyl group and an ethyl group attached to the nitrogen and carbon atoms, respectively, along with a carbonyl group at the 5-position.
Synthesis and Applications
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is synthesized through a multi-step process involving the protection of the piperidine nitrogen with a tert-butyl group (Boc), followed by the introduction of the ethyl ester group and the formation of the carbonyl group at the 5-position. This compound serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Applications in Pharmaceutical Synthesis
Piperidine derivatives like (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate are used in the synthesis of drugs targeting various therapeutic areas, such as central nervous system disorders and cardiovascular diseases. Their ability to act as building blocks for complex molecules makes them highly valuable in medicinal chemistry.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 917344-15-1 |
| Melting Point | Not specified |
| Solubility | Generally soluble in organic solvents |
Research Findings and Future Directions
Research on (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is focused on its applications in asymmetric synthesis and its potential as a precursor for biologically active compounds. Future studies may explore its use in novel synthetic methodologies and its role in the development of new pharmaceutical agents.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | C13H21NO5 | 271.31 g/mol | 917344-15-1 |
| (S)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | C13H21NO5 | 271.31 g/mol | 1260587-51-6 |
| 1-tert-Butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | C12H19NO5 | 257.28 g/mol | 251924-83-1 |
This comparison highlights the structural similarity and stereochemical differences among these compounds, which can significantly affect their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume